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molecular formula C13H14N2O3 B8336561 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid

1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B8336561
M. Wt: 246.26 g/mol
InChI Key: QULHAABHCUHUQO-UHFFFAOYSA-N
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Patent
US08513252B2

Procedure details

According to Scheme 2, Step 1: A solution of NaOH 3 M (108 mmol, 35.8 mL) was added slowly, at 0° C., to a solution of ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylate (43 mmol, 11.8 g) in MeOH (108 mL) and the reaction mixture was heated at 50° C. for 2 hours. After evaporation of the solvent, the residue was partitioned between a NaOH 1M solution and Et2O. The organic layer was washed with a NaOH 1M solution. The aqueous layer was acidified to pH=1-2 with a HCl 1M solution and the aqueous phase was extracted with DCM. The organic phase was dried over Na2SO4, was filtered and was concentrated under reduced pressure to yield 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid (37.8 mmol, 9.30 g, 88%) as a beige solid. The crude product was used without any purification.
Name
Quantity
35.8 mL
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Name
Quantity
108 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][C:5]1[CH:22]=[CH:21][C:8]([CH2:9][N:10]2[CH:14]=[C:13]([C:15]([O:17]CC)=[O:16])[C:12]([CH3:20])=[N:11]2)=[CH:7][CH:6]=1>CO>[CH3:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([CH2:9][N:10]2[CH:14]=[C:13]([C:15]([OH:17])=[O:16])[C:12]([CH3:20])=[N:11]2)=[CH:21][CH:22]=1 |f:0.1|

Inputs

Step One
Name
Quantity
35.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
11.8 g
Type
reactant
Smiles
COC1=CC=C(CN2N=C(C(=C2)C(=O)OCC)C)C=C1
Name
Quantity
108 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between a NaOH 1M solution and Et2O
WASH
Type
WASH
Details
The organic layer was washed with a NaOH 1M solution
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2N=C(C(=C2)C(=O)O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 37.8 mmol
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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